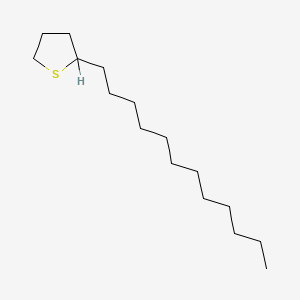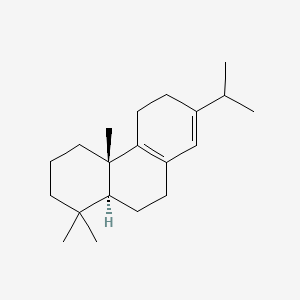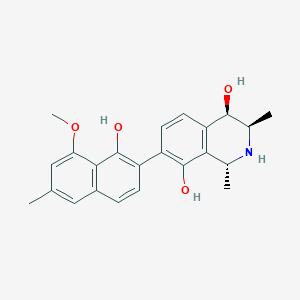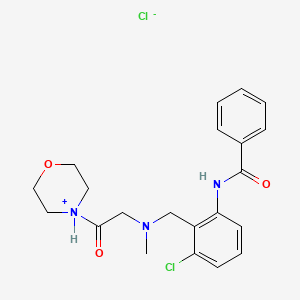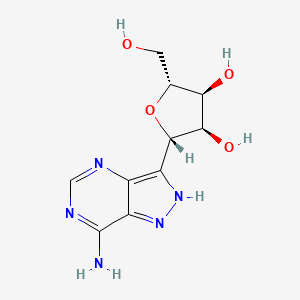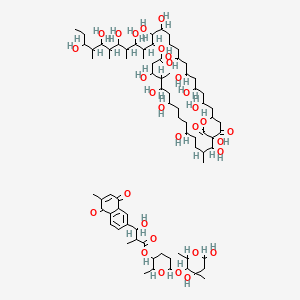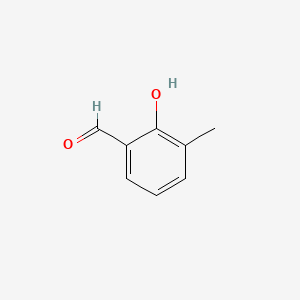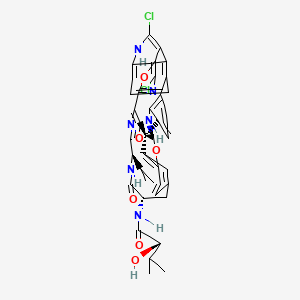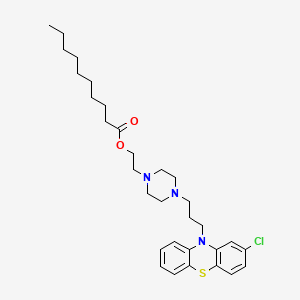
Perphenazine decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perphenazine decanoate is a member of phenothiazines.
Wissenschaftliche Forschungsanwendungen
Comparative Pharmacokinetics and Efficacy
A study by Dencker et al. (1994) compared perphenazine decanoate (PD) with haloperidol decanoate (HD) in schizophrenic patients. The research found no significant difference in antipsychotic efficacy or side effects between PD and HD, indicating their equipotency in treating schizophrenia. Moreover, PD showed a higher global improvement rating compared to HD. The study also highlighted the slow elimination of both drugs from the body (Dencker et al., 1994).
Use in Antipsychotic Regimens
In the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, perphenazine was one of the options for patients with chronic schizophrenia who had discontinued antipsychotic treatment. This study, conducted by Stroup et al. (2009), provides insights into the selection of perphenazine based on clinical factors like severity of symptoms and response to previous treatments (Stroup et al., 2009).
Comparison with Perphenazine Enanthate
Knudsen et al. (1985) conducted a study comparing perphenazine decanoate and perphenazine enanthate in treating acute psychotic patients. The study found no significant difference in overall antipsychotic efficacy between the two but noted more pronounced extrapyramidal side effects in patients treated with perphenazine enanthate (Knudsen et al., 1985).
Long-term Treatment Evaluation
Another study by Knudsen et al. (1985) evaluated long-term depot neuroleptic treatment with perphenazine decanoate. It found significant improvement in psychotic patients over a 12-month period with mild to moderate extrapyramidal side effects observed primarily during the initial phase of therapy (Knudsen et al., 1985).
Serum Concentration Monitoring and Clinical Implications
Knudsen et al. (1985) also conducted a study on the pharmacokinetic properties of perphenazine decanoate versus perphenazine enanthate in schizophrenic inpatients. This study is crucial for understanding the relationship between plasma profiles of these medications and their clinical implications (Knudsen et al., 1985).
Cochrane Review on Depot Perphenazine
A Cochrane review by Quraishi and David (2000) assessed the effects of depot perphenazine decanoate and enanthate for schizophrenia. The review, while highlighting the limited data, noted the importance of perphenazine depots in clinical practice, especially in the treatment of schizophrenia (Quraishi & David, 2000).
Feasibility Studies
A study by Persson et al. (1989) investigated the feasibility of administering perphenazine decanoate at different intervals and found that it can be effectively substituted for perphenazine enanthate in patients on stable maintenance treatment (Persson et al., 1989).
Serum Level Correlation and Antipsychotic Effect
Research by Talvik et al. (2004) examined the relationship between serum perphenazine concentration and central D2 receptor occupancy. The study found a curvilinear relationship, suggesting that serum concentrations at low dose levels could be a useful tool in monitoring antipsychotic drug treatment (Talvik et al., 2004).
Eigenschaften
CAS-Nummer |
61120-81-8 |
|---|---|
Produktname |
Perphenazine decanoate |
Molekularformel |
C31H44ClN3O2S |
Molekulargewicht |
558.2 g/mol |
IUPAC-Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate |
InChI |
InChI=1S/C31H44ClN3O2S/c1-2-3-4-5-6-7-8-14-31(36)37-24-23-34-21-19-33(20-22-34)17-11-18-35-27-12-9-10-13-29(27)38-30-16-15-26(32)25-28(30)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
InChI-Schlüssel |
WAVWONFNDBPAGA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Andere CAS-Nummern |
61120-81-8 |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Synonyme |
perphenazine decanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



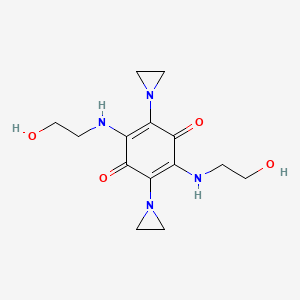
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/no-structure.png)
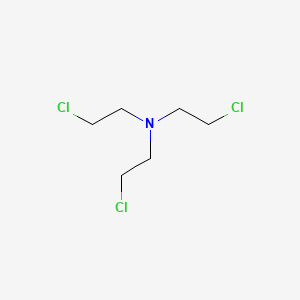
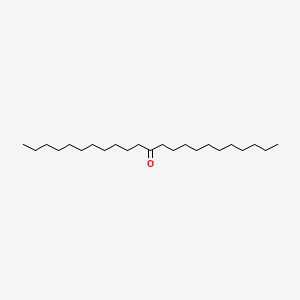
![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)
![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)
